5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine
Overview
Description
5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine is a synthetic organic compound characterized by its pyrimidine and pyridine rings, which are functionalized with an isopropylsulfonyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloropyrimidine, the pyrimidine ring is constructed through nucleophilic substitution reactions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Functionalization with Isopropylsulfonyl Group: The isopropylsulfonyl group is introduced through sulfonylation reactions, typically using reagents like isopropylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridine or pyrimidine rings, leading to partially or fully hydrogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or strong nucleophiles like sodium amide for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Hydrogenated pyridine or pyrimidine derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, affecting downstream biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine
- 5-(Ethylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine
- 5-(Propylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance and electronic effects that can alter the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles or material properties.
Properties
IUPAC Name |
5-propan-2-ylsulfonyl-2-pyridin-3-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8(2)19(17,18)10-7-15-12(16-11(10)13)9-4-3-5-14-6-9/h3-8H,1-2H3,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVASRDRMAICRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CN=C(N=C1N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381057 | |
Record name | 5-(Propane-2-sulfonyl)-2-(pyridin-3-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726644 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175202-06-9 | |
Record name | 5-[(1-Methylethyl)sulfonyl]-2-(3-pyridinyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Propane-2-sulfonyl)-2-(pyridin-3-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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